![molecular formula C14H13N3 B2879640 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1417635-35-8](/img/structure/B2879640.png)

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

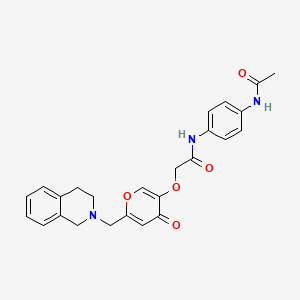

“3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several steps including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is represented by the empirical formula C14H13N3 . The molecular weight of this compound is 223.27 .Physical and Chemical Properties Analysis

The physical form of “3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is a solid . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Anion Transporters

2,6-Bis(benzimidazol-2-yl)pyridine and related molecules have shown significant potential in facilitating anion transport across membranes. These compounds exhibit potent anionophoric activity through processes such as Cl(-)/NO3(-) antiport and H(+)/Cl(-) symport. The functionality of these compounds underscores the crucial role of imidazolyl-NH fragments in the anion-transport process, highlighting their importance in bioorganic and medicinal chemistry (Chen-Chen Peng et al., 2016).

Spin-crossover Complexes

One-dimensional spin-crossover Iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds have been studied for their unique magnetic properties. These complexes exhibit a steep one-step spin crossover between high-spin and low-spin states, influenced by the imidazole and imine nitrogen atoms in the ligands. Such studies provide insights into the design of materials with switchable magnetic properties, contributing to advancements in materials chemistry (Koshiro Nishi et al., 2010).

Synthesis of Heterocyclic Compounds

Research into synthesis methods for pyrido[1,2-a]benzimidazoles reveals the importance of acid additives in direct copper-catalyzed amination processes. These compounds are of interest due to their applications in medicinal chemistry and materials science, highlighting the versatility of imidazo[1,2-a]pyridin-2-yl derivatives in synthesizing complex heterocyclic structures (Kye-Simeon Masters et al., 2011).

Catalysis and Luminescence

Benzimidazolin-2-ylidene complexes of Palladium(II) featuring a thioether moiety have been synthesized and characterized for their potential in catalysis and luminescence. These complexes exhibit marked fluxionality and catalytic activity, particularly in hydroamination reactions, underscoring their utility in organometallic chemistry and potential applications in light-emitting devices (J. C. Bernhammer et al., 2014).

Ionic Liquid Promoted Synthesis

The synthesis of 3-Aminoimidazo[1,2-a]pyridines using ionic liquids demonstrates the effectiveness of these solvents in promoting chemical reactions. Such methodologies offer advantages in terms of reaction efficiency and environmental impact, contributing to the development of greener synthetic processes (A. Shaabani et al., 2006).

Mechanism of Action

Target of Action

The primary target of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell proliferation, survival, and differentiation .

Mode of Action

This compound acts as an inhibitor of the PI3K signaling pathway . By inhibiting this pathway, the compound can interfere with cellular processes such as cell growth and survival, potentially leading to the death of cancer cells .

Biochemical Pathways

The compound’s action on the PI3K pathway affects several downstream effects. The PI3K pathway is involved in a wide range of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway can therefore have a broad impact on cellular function.

Pharmacokinetics

The compound’s molecular weight (22327 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of the PI3K pathway by this compound can lead to the death of cancer cells . In vitro anticancer assays have shown that similar compounds can exhibit submicromolar inhibitory activity against various tumor cell lines .

Properties

IUPAC Name |

3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXDTOSRJXNYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)

![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2879560.png)

![N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2879562.png)

![N-(3,4-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2879567.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2879568.png)

![N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879569.png)

![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)